molecular formula C16H17BrO4S B13924205 4'-(Bromomethyl)-2'-(ethoxymethyl)-[1,1'-biphenyl]-2-sulfonic acid

4'-(Bromomethyl)-2'-(ethoxymethyl)-[1,1'-biphenyl]-2-sulfonic acid

Cat. No.: B13924205
M. Wt: 385.3 g/mol
InChI Key: NWLHWEHGJQRRKS-UHFFFAOYSA-N
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Description

4’-(Bromomethyl)-2’-(ethoxymethyl)[1,1’-biphenyl]-2-sulfonic acid is a complex organic compound that features a bromomethyl group, an ethoxymethyl group, and a sulfonic acid group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(Bromomethyl)-2’-(ethoxymethyl)[1,1’-biphenyl]-2-sulfonic acid typically involves multiple steps, starting from commercially available biphenyl derivativesThe sulfonic acid group is then introduced via sulfonation, often using sulfur trioxide or chlorosulfonic acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions

4’-(Bromomethyl)-2’-(ethoxymethyl)[1,1’-biphenyl]-2-sulfonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted biphenyl derivatives, alcohols, carboxylic acids, and various ethers and esters .

Mechanism of Action

The mechanism of action of 4’-(Bromomethyl)-2’-(ethoxymethyl)[1,1’-biphenyl]-2-sulfonic acid depends on its specific application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic substitution, while the sulfonic acid group can participate in acid-base reactions. The ethoxymethyl group provides steric hindrance and can influence the compound’s reactivity and solubility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-(Bromomethyl)-2’-(ethoxymethyl)[1,1’-biphenyl]-2-sulfonic acid is unique due to the combination of its functional groups, which provide a versatile platform for various chemical transformations and applications. The presence of the sulfonic acid group enhances its solubility in water and its reactivity in acid-base chemistry, distinguishing it from other similar compounds .

Properties

Molecular Formula

C16H17BrO4S

Molecular Weight

385.3 g/mol

IUPAC Name

2-[4-(bromomethyl)-2-(ethoxymethyl)phenyl]benzenesulfonic acid

InChI

InChI=1S/C16H17BrO4S/c1-2-21-11-13-9-12(10-17)7-8-14(13)15-5-3-4-6-16(15)22(18,19)20/h3-9H,2,10-11H2,1H3,(H,18,19,20)

InChI Key

NWLHWEHGJQRRKS-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=C(C=CC(=C1)CBr)C2=CC=CC=C2S(=O)(=O)O

Origin of Product

United States

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